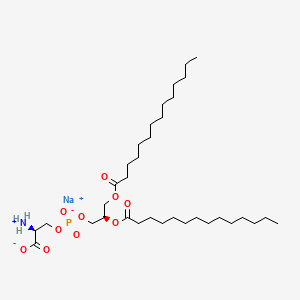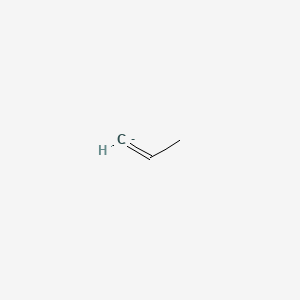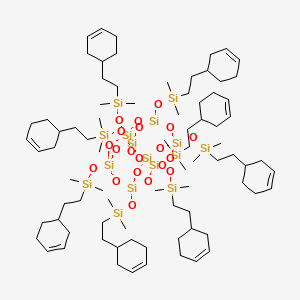
Pss-octa(2-(4-cyclohexenyl)ethyldimethy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pss-octa(2-(4-cyclohexenyl)ethyldimethy is a complex organosilicon compound with the molecular formula C80H152O20Si16. It is known for its unique structure, which includes multiple cyclohexenyl groups and silicon-oxygen bonds. This compound is often used in advanced materials science and nanotechnology due to its stability and versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pss-octa(2-(4-cyclohexenyl)ethyldimethy involves multiple steps, starting with the preparation of cyclohexenyl-functionalized silanes. These silanes are then subjected to hydrolysis and condensation reactions to form the desired organosilicon framework. The reaction conditions typically involve the use of solvents such as tetrahydrofuran or toluene, and catalysts like hydrochloric acid or sulfuric acid to facilitate the hydrolysis and condensation processes .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is also common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Pss-octa(2-(4-cyclohexenyl)ethyldimethy undergoes various chemical reactions, including:
Oxidation: The cyclohexenyl groups can be oxidized to form cyclohexanone derivatives.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The silicon-oxygen bonds can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.
Major Products
The major products formed from these reactions include cyclohexanone derivatives, cyclohexane derivatives, and various substituted organosilicon compounds .
Scientific Research Applications
Pss-octa(2-(4-cyclohexenyl)ethyldimethy has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon materials.
Biology: Employed in the development of biocompatible materials for medical implants and drug delivery systems.
Medicine: Investigated for its potential use in targeted drug delivery and imaging agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which Pss-octa(2-(4-cyclohexenyl)ethyldimethy exerts its effects involves the interaction of its silicon-oxygen framework with various molecular targets. The cyclohexenyl groups provide hydrophobic interactions, while the silicon-oxygen bonds offer flexibility and stability. These interactions facilitate the formation of stable complexes with other molecules, enhancing the compound’s functionality in various applications .
Comparison with Similar Compounds
Similar Compounds
- Octacyclohexenylethyldimethylsilyloxy-POSS
- POSS-Octacyclohexenyl)ethyldimethylsilyloxy substituted
Uniqueness
Pss-octa(2-(4-cyclohexenyl)ethyldimethy stands out due to its unique combination of cyclohexenyl groups and silicon-oxygen bonds, which provide a balance of hydrophobicity and stability. This makes it particularly suitable for applications requiring robust and versatile materials .
Properties
IUPAC Name |
2-cyclohex-3-en-1-ylethyl-[[3,5,7,9,11,13,15-heptakis[[2-cyclohex-3-en-1-ylethyl(dimethyl)silyl]oxy]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy]-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H152O20Si16/c1-101(2,65-57-73-41-25-17-26-42-73)81-109-89-110(82-102(3,4)66-58-74-43-27-18-28-44-74)92-113(85-105(9,10)69-61-77-49-33-21-34-50-77)94-111(90-109,83-103(5,6)67-59-75-45-29-19-30-46-75)96-115(87-107(13,14)71-63-79-53-37-23-38-54-79)97-112(91-109,84-104(7,8)68-60-76-47-31-20-32-48-76)95-114(93-110,86-106(11,12)70-62-78-51-35-22-36-52-78)99-116(98-113,100-115)88-108(15,16)72-64-80-55-39-24-40-56-80/h17-25,27,29,31,33,35,37,39,73-80H,26,28,30,32,34,36,38,40-72H2,1-16H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHDIYBXYBCKQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC1CCC=CC1)O[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)O[Si](C)(C)CCC7CCC=CC7)O[Si](C)(C)CCC8CCC=CC8)O[Si](C)(C)CCC9CCC=CC9)O[Si](C)(C)CCC1CCC=CC1)O[Si](C)(C)CCC1CCC=CC1)O[Si](C)(C)CCC1CCC=CC1)O[Si](C)(C)CCC1CCC=CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H152O20Si16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746614 |
Source


|
| Record name | 1,3,5,7,9,11,13,15-Octakis({[2-(cyclohex-3-en-1-yl)ethyl](dimethyl)silyl}oxy)pentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1883.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136849-03-1 |
Source


|
| Record name | 1,3,5,7,9,11,13,15-Octakis({[2-(cyclohex-3-en-1-yl)ethyl](dimethyl)silyl}oxy)pentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
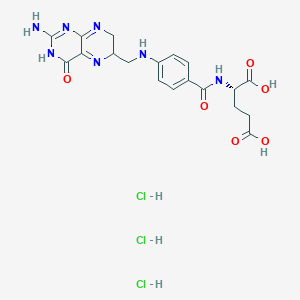
![Galactosamine hydrochloride, D-, [1-3H(N)]](/img/structure/B593722.png)
![Ethanone, 1-[2-(2-propynyl)phenyl]- (9CI)](/img/new.no-structure.jpg)
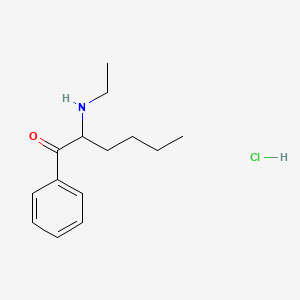
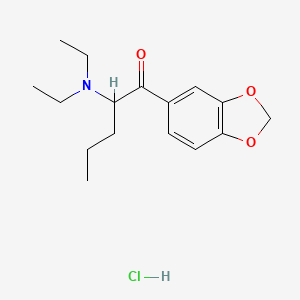
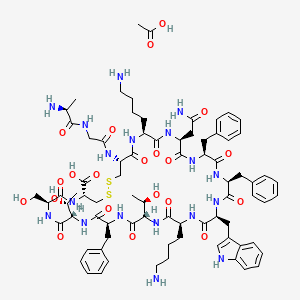
![2-methylpropyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593740.png)
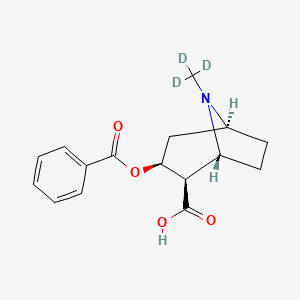
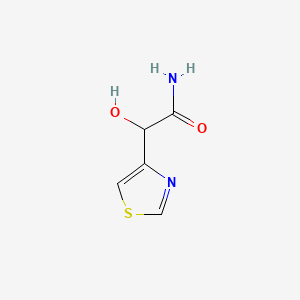
![5H-[1,4]dioxepino[5,6-c]pyridine](/img/structure/B593744.png)
![N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P](/img/structure/B593745.png)
